![molecular formula C20H20N2O B2633911 N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide CAS No. 702665-89-2](/img/structure/B2633911.png)
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a derivative of melatonin and cinnamamide, and its chemical structure is shown below.
Scientific Research Applications
Role in Cancer Treatment
Indole derivatives, such as “N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide”, have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial and Antifungal Activities
Research on similar compounds has revealed significant antimicrobial and antifungal activities. These compounds have shown promising results against a variety of microorganisms, which could lead to the development of new antimicrobial agents.
Role in Treating Various Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . Their diverse biological activities make them a valuable resource in the field of medicine .
Use in Organic Synthesis
“N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide” can be used as a raw material in organic synthesis . Its unique structure makes it a valuable component in the synthesis of various organic compounds .
Pharmaceutical Intermediates
This compound is an active pharmaceutical ingredient and hence used as pharmaceutical intermediates . It plays a crucial role in the production of various pharmaceutical products .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been found to inhibit the activity of certain viruses, making them a potential resource for the development of new antiviral drugs .
Mechanism of Action
Target of Action
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, as an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are found in many important synthetic drug molecules and have been used for treatment in various clinical applications .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-15-18-9-5-6-10-19(18)22(16)14-13-21-20(23)12-11-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,21,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIKJAWNSBDCD-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide |
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